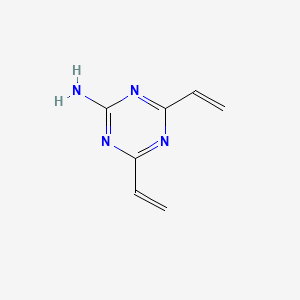

4,6-Bis(ethenyl)-1,3,5-triazin-2-amine

Beschreibung

4,6-Bis(ethenyl)-1,3,5-triazin-2-amine is a substituted 1,3,5-triazine derivative featuring ethenyl (vinyl) groups at the 4- and 6-positions and an amine group at the 2-position. The triazine core is a six-membered aromatic ring with three nitrogen atoms, conferring stability and reactivity for applications in medicinal chemistry, agrochemicals, and materials science. The ethenyl substituents may enhance conjugation or serve as reactive sites for polymerization or further functionalization .

Eigenschaften

Molekularformel |

C7H8N4 |

|---|---|

Molekulargewicht |

148.17 g/mol |

IUPAC-Name |

4,6-bis(ethenyl)-1,3,5-triazin-2-amine |

InChI |

InChI=1S/C7H8N4/c1-3-5-9-6(4-2)11-7(8)10-5/h3-4H,1-2H2,(H2,8,9,10,11) |

InChI-Schlüssel |

ZCSUSPZTBMXRPP-UHFFFAOYSA-N |

Kanonische SMILES |

C=CC1=NC(=NC(=N1)N)C=C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Bis(ethenyl)-1,3,5-triazin-2-amine typically involves the nucleophilic substitution of cyanuric chloride with ethenylamine. The reaction is carried out in an organic solvent such as dichloromethane, under reflux conditions. The general reaction scheme is as follows:

- Dissolve cyanuric chloride in dichloromethane.

- Add ethenylamine dropwise to the solution while maintaining the temperature at reflux.

- Stir the reaction mixture for several hours until the reaction is complete.

- Purify the product by recrystallization or column chromatography.

Industrial Production Methods: Industrial production of 4,6-Bis(ethenyl)-1,3,5-triazin-2-amine follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and heat transfer. The product is typically purified using industrial-scale chromatography or crystallization techniques.

Analyse Chemischer Reaktionen

Types of Reactions: 4,6-Bis(ethenyl)-1,3,5-triazin-2-amine undergoes various chemical reactions, including:

Oxidation: The ethenyl groups can be oxidized to form epoxides or aldehydes.

Reduction: The compound can be reduced to form the corresponding ethyl derivative.

Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or osmium tetroxide are commonly used under mild conditions.

Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

Substitution: Reagents such as alkyl halides or acyl chlorides are used in the presence of a base like triethylamine.

Major Products:

Oxidation: Epoxides, aldehydes.

Reduction: Ethyl derivatives.

Substitution: Alkylated or acylated derivatives.

Wissenschaftliche Forschungsanwendungen

4,6-Bis(ethenyl)-1,3,5-triazin-2-amine has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt microbial cell membranes.

Medicine: Explored for its anticancer properties, particularly in targeting specific cancer cell lines.

Industry: Utilized in the production of polymers and resins, where it imparts desirable properties such as thermal stability and resistance to degradation.

Wirkmechanismus

The mechanism of action of 4,6-Bis(ethenyl)-1,3,5-triazin-2-amine involves its interaction with cellular components. The ethenyl groups can form covalent bonds with nucleophilic sites in proteins and nucleic acids, leading to the disruption of cellular functions. The amine group can participate in hydrogen bonding and electrostatic interactions, further enhancing its binding affinity to molecular targets.

Molecular Targets and Pathways:

Proteins: The compound can inhibit enzyme activity by binding to the active site.

Nucleic Acids: It can intercalate into DNA, disrupting replication and transcription processes.

Cell Membranes: The compound can integrate into lipid bilayers, affecting membrane integrity and function.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

The following table compares key structural and physicochemical features of 4,6-Bis(ethenyl)-1,3,5-triazin-2-amine with similar triazine derivatives:

Key Observations:

- Substituent Effects on Properties: Allyloxy or ethoxy groups (e.g., 4,6-Bis(allyloxy)-triazin-2-amine) lower molecular weight and enhance solubility in organic solvents, making them suitable for polymer precursors . Bulky substituents like 4-methylphenyl groups increase thermal stability (m.p. 231°C) and reduce reactivity, favoring applications in high-temperature environments . Morpholino and nitro groups (e.g., MHY1485) improve bioavailability and target selectivity for kinase inhibition .

- Biological Activity :

- Isoxazoline-triazine hybrids (e.g., 4,6-diethoxy derivatives) exhibit potent antimicrobial activity, likely due to the electron-deficient triazine core disrupting microbial membranes .

- Aryl-piperazinyl triazines show submicromolar affinity for histamine H4 receptors, with anti-inflammatory and analgesic effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.